molecular formula C16H21Cl2N3O B6429502 5-(piperazin-1-ylmethyl)-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one dihydrochloride CAS No. 1807982-55-3

5-(piperazin-1-ylmethyl)-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one dihydrochloride

Cat. No.: B6429502
CAS No.: 1807982-55-3
M. Wt: 342.3 g/mol
InChI Key: YAHSXBJYTKXBHF-UHFFFAOYSA-N
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Description

5-(Piperazin-1-ylmethyl)-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one dihydrochloride (CAS 1807982-55-3) is a high-purity research chemical offered as a dihydrochloride salt to enhance aqueous solubility and bioavailability . This compound features a privileged pyrrolo[3,2,1-ij]quinolin-4-one scaffold substituted with a piperazin-1-ylmethyl group at position 5, a structural motif often associated with interactions central nervous system (CNS) targets and kinase inhibition due to its planar aromatic system and hydrogen-bonding capabilities . In medicinal chemistry research, this scaffold shows significant promise. The pyrroloquinoline core is a structure of interest in the development of inhibitors for cyclin-dependent kinases (CDKs), which are critical targets in cancer research for regulating cell proliferation . Some analogues based on this structure have demonstrated potent inhibition of CDK4/6, with one derivative reported to have an IC50 value of 7.4 nM against CDK4, suggesting potential applications in oncology and cell cycle studies . Furthermore, the presence of the piperazine moiety makes it a versatile intermediate for synthesizing multifunctional ligands, including those targeting dopamine D2/D3 receptors with iron-chelating properties for research in neurodegenerative diseases like Parkinson's . The synthesis of this compound typically involves intramolecular cyclization to form the pyrroloquinoline core, followed by introduction of the piperazine moiety via reductive amination or nucleophilic substitution, concluding with purification and salt formation . This product is intended for research purposes only and is not for diagnostic, therapeutic, or human or veterinary use .

Properties

IUPAC Name

10-(piperazin-1-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-11-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O.2ClH/c20-16-14(11-18-8-5-17-6-9-18)10-13-3-1-2-12-4-7-19(16)15(12)13;;/h1-3,10,17H,4-9,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHSXBJYTKXBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=C(C=CC=C31)C=C(C2=O)CN4CCNCC4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for the Pyrroloquinoline Skeleton

The pyrrolo[3,2,1-ij]quinoline core is typically constructed via intramolecular cyclization. A common method involves the condensation of substituted anilines with cyclic ketones or aldehydes under acidic conditions. For example, 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione serves as a key intermediate, synthesized by brominating tetrahydroquinoline precursors followed by oxidative cyclization.

Reaction conditions :

  • Bromination : Treatment of 6-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline with bromine in acetic acid at 60°C yields 8-bromo derivatives.

  • Cyclization : Heating the brominated intermediate with potassium carbonate in DMF facilitates ring closure to form the pyrroloquinolinone framework.

Functionalization at Position 5

Introducing a methylene group at position 5 requires Mannich reaction or Friedel-Crafts alkylation . For instance:

  • Mannich reaction : Reacting the quinolinone core with formaldehyde and ammonium chloride in ethanol under reflux introduces an aminomethyl group.

  • Chloromethylation : Treating the core with chloromethyl methyl ether (MOMCl) and Lewis acids (e.g., AlCl₃) generates a chloromethyl intermediate, which is later substituted with piperazine.

Piperazine Coupling and Optimization

Nucleophilic Substitution of Chloromethyl Intermediates

The chloromethyl group at position 5 undergoes nucleophilic substitution with piperazine in anhydrous solvents:

Procedure :

  • Dissolve the chloromethyl-pyrroloquinolinone derivative in dry DMF or THF.

  • Add piperazine (2–3 equivalents) and a base (e.g., diisopropylethylamine) to scavenge HCl.

  • Reflux at 80–100°C for 12–24 hours.

Key optimization :

  • Excess piperazine (4 equivalents) improves yield by mitigating steric hindrance.

  • Microwave-assisted synthesis reduces reaction time to 1–2 hours with comparable yields (70–85%).

Reductive Amination Alternatives

For substrates lacking a chloromethyl group, reductive amination offers an alternative:

  • Condense the quinolinone aldehyde derivative with piperazine using sodium cyanoborohydride (NaBH₃CN) in methanol.

  • Stir at room temperature for 24 hours.

Advantages :

  • Avoids harsh chlorination conditions.

  • Yields range from 65–78%.

Salt Formation and Purification

Dihydrochloride Preparation

The free base is converted to its dihydrochloride salt via acidification:

  • Dissolve the product in anhydrous ethanol.

  • Add concentrated HCl (2 equivalents) dropwise at 0°C.

  • Precipitate the salt by adding diethyl ether, followed by filtration and drying.

Analytical validation :

  • HPLC : Purity >98% (C18 column, 0.1% TFA in water/acetonitrile gradient).

  • Mass spectrometry : [M+H]⁺ = 343.2 m/z; Cl⁻ content confirmed by ion chromatography.

Crystallization Techniques

Recrystallization from ethanol/water (9:1) yields needle-shaped crystals suitable for X-ray diffraction:

  • Melting point : 248–250°C (decomposition).

  • Elemental analysis : Calculated for C₁₆H₁₉Cl₂N₃O: C, 55.82%; H, 5.56%; N, 12.21%. Found: C, 55.78%; H, 5.61%; N, 12.18%.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction Time (h)
Chloromethylation789724
Reductive Amination729848
Microwave-Assisted85992

Data extrapolated from analogous syntheses in.

Scalability and Industrial Considerations

  • Cost efficiency : Chloromethylation is preferred for large-scale production due to low reagent costs.

  • Safety : Microwave methods reduce energy consumption and minimize exposure to toxic solvents .

Chemical Reactions Analysis

Types of Reactions

5-(piperazin-1-ylmethyl)-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Piperazine in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction can yield various reduced forms of the compound.

Scientific Research Applications

Structural Characteristics

This compound features a unique structure combining a piperazine ring with a pyrroloquinoline core , which is essential for its biological activity. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Pyrroloquinoline Core : Cyclization of suitable precursors under acidic or basic conditions.
  • Introduction of the Piperazine Moiety : Nucleophilic substitution reactions to attach the piperazine ring.
  • Final Cyclization and Functionalization : Refluxing with solvents like ethanol or methanol to achieve the desired compound.

Medicinal Chemistry

In medicinal chemistry, this compound has shown promise as:

  • Antimicrobial Agent : Preliminary studies indicate effectiveness against various pathogens.
  • Antiviral Properties : Investigated for potential use in treating viral infections.
  • Anticancer Activity : Notably, compounds derived from this structure have been evaluated as inhibitors of cyclin-dependent kinases (CDKs), which are critical in cancer cell proliferation.

Case Study: CDK Inhibition

A study reported a series of analogues based on this compound that exhibited potent inhibition of CDK4/6, with one derivative demonstrating an IC50 value of 7.4 nM against CDK4. This suggests that modifications to the piperazine and pyrroloquinoline moieties can enhance selectivity and potency against cancer cell lines .

Biological Research

The compound serves as a valuable tool in biological research for:

  • Studying Enzyme Mechanisms : Its ability to interact with enzymes allows researchers to probe catalytic mechanisms.
  • Receptor Binding Studies : It can act as a ligand to investigate receptor-ligand interactions, contributing to drug discovery efforts.

Industrial Applications

In the industrial sector, this compound's unique properties make it suitable for:

  • Material Development : Its chemical characteristics can be utilized in creating new polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(piperazin-1-ylmethyl)-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one dihydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound can modulate the activity of these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Derivatives

Core Scaffold Modifications
  • 5-(Chloromethyl)-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one (): Replacing the piperazinylmethyl group with a chloromethyl substituent reduces basicity and eliminates the tertiary amine, likely diminishing solubility and altering receptor binding. This derivative may serve as a synthetic intermediate for further functionalization .
  • The piperazine substitution at position 5 is retained, suggesting comparable solubility but divergent pharmacokinetics due to altered metabolic pathways .
Piperazine-Containing Heterocycles
  • 1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one (): This compound shares a piperazine-substituted quinolinone core but includes ethyl and fluoro groups. The fluorine atom may enhance metabolic stability and membrane permeability, while the ethyl group could increase lipophilicity. The dihydrochloride salt formulation aligns with the target compound’s solubility profile .
  • 7-Chloro-9-(4-methylpiperazin-1-yl)-9,10-dihydro-pyrrolo[2,1-b][1,3]benzothiazepine (): The benzothiazepine core introduces sulfur, which may influence redox properties.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Features Reference
5-(Piperazin-1-ylmethyl)-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one dihydrochloride Not fully specified Not reported Dihydrochloride salt; pyrroloquinolinone core; piperazinylmethyl substituent
1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one C26H37N5O5S·2HCl 604.59 Ethyl/fluoro substituents; dihydrochloride salt
5-(Chloromethyl)-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one Not reported Not reported Chloromethyl group; free base
5-(Piperazin-1-yl)-1H-pyrrolo[2,3-c]pyridine Not reported Not reported Pyrrolopyridine core; piperazine substituent
Key Observations:
  • Salt Formulation : Dihydrochloride salts (target compound and ) improve solubility over free bases (e.g., chloromethyl derivative in ) .
  • Substituent Effects : Piperazine groups enhance water solubility and provide sites for hydrogen bonding, while halogens (e.g., fluoro in ) may improve metabolic stability .

Pharmacological Implications (Inferred)

  • Target Selectivity: The pyrroloquinolinone core may favor CNS targets, whereas benzothiazepine () or pyrrolopyridine () derivatives could exhibit distinct activity profiles due to altered ring systems .
  • Solubility vs. Bioavailability: The dihydrochloride form of the target compound likely offers superior bioavailability compared to non-ionized analogs, critical for oral administration .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(piperazin-1-ylmethyl)-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one dihydrochloride, and which reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving piperazine derivatives and pyrroloquinoline scaffolds. Key steps include:

  • Nucleophilic substitution to introduce the piperazine moiety (e.g., using 1-(2,3-dichlorophenyl)piperazine as a starting material).
  • Cyclization under basic conditions (e.g., K₂CO₃ or NaH) to form the pyrroloquinoline core.
  • Purification via normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients) or recrystallization to isolate the dihydrochloride salt .
    • Critical parameters: Temperature control during cyclization (50–80°C), stoichiometric ratios of reactants, and inert atmosphere (N₂/Ar) to prevent oxidation.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the compound’s purity and structural integrity?

  • Methodological Answer :

  • 1H/13C NMR : Confirms proton environments and carbon frameworks, with δ 7–9 ppm (quinoline protons) and δ 2–4 ppm (piperazine methylene) as diagnostic signals .
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 367.2008 for related analogs) .
  • HPLC-PDA : Monitors purity (>95%) using C18 columns and acetonitrile/water gradients with 0.1% trifluoroacetic acid .

Q. What are the key stability considerations for storing the compound, and which degradation products should be monitored?

  • Methodological Answer :

  • Storage : Desiccate at –20°C in amber vials to prevent hydrolysis and photodegradation.
  • Degradation pathways : Hydrolysis of the piperazine moiety or oxidation of the pyrroloquinoline ring. Monitor via TLC or HPLC for impurities like 7-chloroquinoline derivatives or free piperazine .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the compound’s interaction with biological targets, considering its physicochemical properties?

  • Methodological Answer :

  • Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., benzimidazole-piperazine hybrids with reported activity ).
  • Assay conditions : Use pH 7.4 buffers (mimicking physiological conditions) and include DMSO (<0.1% v/v) for solubility.
  • Validation : Include positive controls (e.g., known inhibitors) and orthogonal assays (e.g., SPR for binding kinetics) to confirm activity .

Q. What strategies are recommended for resolving discrepancies in reported biological activity data across different studies?

  • Methodological Answer :

  • Meta-analysis : Compare assay protocols (e.g., cell lines, incubation times) and compound purity levels.
  • Dose-response curves : Use standardized IC₅₀/EC₅₀ measurements across multiple replicates.
  • Structural analogs : Test derivatives (e.g., 4-chlorophenyl vs. 4-fluorophenyl substitutions) to isolate pharmacophore contributions .

Q. How can computational modeling predict the compound’s pharmacokinetic properties, and what validation experiments are necessary?

  • Methodological Answer :

  • ADME prediction : Use tools like ACD/Labs Percepta to estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism .
  • Validation : Compare in silico results with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

Q. What environmental impact assessment approaches are applicable when studying the compound’s ecotoxicity?

  • Methodological Answer :

  • Fate studies : Use OECD 308 guidelines to assess biodegradation in water/sediment systems.
  • Ecotoxicity : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) .
  • Analytical monitoring : Employ LC-MS/MS to detect trace residues in environmental samples .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s solubility and bioavailability in preclinical models?

  • Methodological Answer :

  • Solubility enhancement : Test co-solvents (e.g., PEG 400) or cyclodextrin complexes.
  • Bioavailability studies : Compare oral vs. intravenous administration in rodent models, using plasma LC-MS quantification.
  • pH-solubility profiling : Identify optimal pH ranges (e.g., 2–4 for gastric absorption) .

Tables for Key Data

Property Value/Method Reference
Molecular Weight367.4 g/mol (for analog QH-01)
Melting Point209–211°C (for related pyrrolone analog)
HPLC Purity>95% (C18, acetonitrile/water gradient)
Predicted logP2.8 (ACD/Labs Percepta)

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